3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate
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Overview
Description
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is a complex organic compound that belongs to the class of chromen-4-one derivatives This compound is characterized by its unique structure, which includes a methoxyphenyl group, a methyl group, and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the chromen-4-one core, followed by the introduction of the methoxyphenyl and methyl groups. The final step involves the esterification of the chromen-4-one derivative with methanesulfonyl chloride under basic conditions to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and purification systems. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic ring or the chromen-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism by which 3-(2-methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxyphenyl group and the chromen-4-one core play crucial roles in binding to these targets, leading to modulation of their activity. The methanesulfonate ester can also participate in various biochemical reactions, further influencing the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyphenyl methanesulfonate
- 4-Methoxyphenyl methanesulfonate
- 2-Methyl-4-oxo-4H-chromen-7-yl methanesulfonate
Uniqueness
3-(2-Methoxyphenyl)-2-methyl-4-oxo-4H-chromen-7-yl methanesulfonate is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the methoxyphenyl group and the chromen-4-one core allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Properties
IUPAC Name |
[3-(2-methoxyphenyl)-2-methyl-4-oxochromen-7-yl] methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6S/c1-11-17(13-6-4-5-7-15(13)22-2)18(19)14-9-8-12(10-16(14)23-11)24-25(3,20)21/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQPMUQKKBUAPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OS(=O)(=O)C)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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